Neoxantina

Descripción general

Descripción

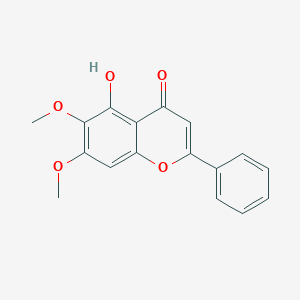

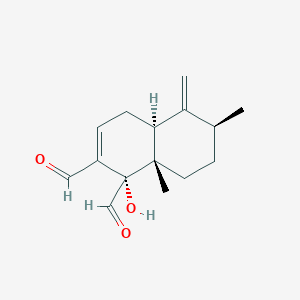

Neoxanthin is a carotenoid and xanthophyll found in plants and algae. It plays a crucial role in the biosynthesis of the plant hormone abscisic acid. Neoxanthin exists in two isomeric forms: all-trans and 9-cis. It is produced from violaxanthin and is known for its role in protecting plants against photooxidative stress .

Aplicaciones Científicas De Investigación

Neoxanthin has diverse applications in scientific research:

Chemistry: Used as a standard in chromatographic analysis and for studying carotenoid biosynthesis.

Biology: Plays a role in the photoprotective mechanisms of plants and algae.

Medicine: Investigated for its antioxidant properties and potential to prevent DNA damage.

Industry: Utilized in the production of dietary supplements and natural colorants.

Mecanismo De Acción

Target of Action

Neoxanthin, also known as 9’-cis-Neoxanthin, is a carotenoid and xanthophyll . It primarily targets chlorophyll pigments in plants and algae, where it plays a crucial role in the photosynthetic process . It also interacts with reactive oxygen species (ROS) , helping to mitigate oxidative stress .

Mode of Action

Neoxanthin interacts with its targets through a series of complex biochemical reactions. It forms complexes with chlorophyll pigments, contributing to the optoelectronic properties and interaction studies of these complexes . Neoxanthin also exhibits antioxidant properties , reacting chemically with free radicals and ROS, thereby preventing or reducing damage to living cells .

Biochemical Pathways

Neoxanthin is involved in several biochemical pathways. It is an intermediate in the biosynthesis of the plant hormone abscisic acid . It is produced from violaxanthin, but the exact enzyme catalyzing this conversion, suspected to be neoxanthin synthase, is yet to be confirmed . Neoxanthin is also a branching point for the synthesis of both diadinoxanthin and fucoxanthin .

Result of Action

The primary result of Neoxanthin’s action is its photoprotective role . It protects photosynthetic organisms from photooxidative stress caused by excessive light . It also contributes to the structural stability of carotenoid-chlorophyll complexes .

Action Environment

The action of Neoxanthin is influenced by environmental factors such as light and acidity. Light is a paramount parameter driving photosynthesis, and excessive irradiance leads to the formation of ROS that cause cell damage . Neoxanthin is also particularly labile to acids due to its epoxide nature .

Análisis Bioquímico

Biochemical Properties

Neoxanthin interacts with various enzymes, proteins, and other biomolecules. It is produced from violaxanthin, but a suspected neoxanthin synthase is still to be confirmed . Two different genes were confirmed to be implicated in violaxanthin conversion to neoxanthin in Arabidopsis and tomato . It has a specific role in protection against photooxidative stress .

Cellular Effects

Neoxanthin has been found to prevent fat accumulation in differentiated adipocytes . In particular, the content of neoxanthin in spinach, beet, and arugula leaves, which showed significant preventive effects on fat accumulation, was remarkably higher than that in green and red romaine lettuce leaves, which were ineffective against fat accumulation . Neoxanthin also prevents H2O2-induced cytotoxicity in HepG2 cells by activating endogenous antioxidant signals and suppressing apoptosis signals .

Molecular Mechanism

Neoxanthin is not directly involved in xanthophyll cycles (XC) and the molecular mechanisms behind its photoprotective activity are yet to be fully resolved . This xanthophyll is one of the major xanthophyll components in plants’ photosystems . A putative photoprotective model involving all-trans-neoxanthin is discussed .

Temporal Effects in Laboratory Settings

The content of neoxanthin under high light intensity reached 25 mg kg-1, quite lower than that found in terrestrial plants . Such a scenario explained the failure of Bertrand in detecting microalgal neoxanthin .

Dosage Effects in Animal Models

While there is limited information available on the dosage effects of Neoxanthin in animal models, studies on related carotenoids such as fucoxanthin have shown that the effects can vary with different dosages .

Metabolic Pathways

Neoxanthin is an intermediate in the biosynthesis of the plant hormone abscisic acid . It is produced from violaxanthin . The less characterized neoxanthin synthase (NXS) catalyzes the formation of neoxanthin .

Transport and Distribution

While specific information on the transport and distribution of Neoxanthin is limited, it is known that carotenoids, including Neoxanthin, are synthesized in plastids where they play essential roles in photosynthesis and photoprotection .

Subcellular Localization

Neoxanthin is localized in the chloroplast . The subcellular localization indicated that Neoxanthin resides in the chloroplast yet with differential distribution patterns .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Neoxanthin is synthesized from violaxanthin through enzymatic reactions. The suspected neoxanthin synthase enzyme, which converts violaxanthin to neoxanthin, is yet to be fully confirmed . In laboratory settings, high-performance liquid chromatography (HPLC) is often used to isolate and identify neoxanthin from plant tissues .

Industrial Production Methods: Industrial production of neoxanthin typically involves extraction from green leafy vegetables and algae. The extraction process includes solvent extraction followed by purification using chromatographic techniques. The use of microalgae like Chlamydomonas reinhardtii has also been explored for the production of neoxanthin .

Análisis De Reacciones Químicas

Types of Reactions: Neoxanthin undergoes various chemical reactions, including:

Oxidation: Neoxanthin can be oxidized to form neochrome, a 5,8-furanoid oxide, under mild acidic conditions.

Reduction: Reduction reactions of neoxanthin are less common but can occur under specific conditions.

Substitution: Neoxanthin can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidation: Mild acids like ethereal or chloroformic hydrogen chloride are used for oxidation reactions.

Reduction: Specific reducing agents can be employed, although detailed conditions are less documented.

Substitution: Strong nucleophiles and appropriate solvents are used for substitution reactions.

Major Products:

Neochrome: Formed from the oxidation of neoxanthin.

Comparación Con Compuestos Similares

Violaxanthin: Precursor to neoxanthin in the biosynthetic pathway.

Lutein: Another xanthophyll with similar photoprotective functions.

Zeaxanthin: Involved in the xanthophyll cycle and photoprotection.

Comparison:

Neoxanthin vs. Violaxanthin: Neoxanthin is produced from violaxanthin and has a specific role in abscisic acid biosynthesis.

Neoxanthin vs. Lutein: Both are involved in photoprotection, but neoxanthin is more directly linked to abscisic acid biosynthesis.

Neoxanthin vs. Zeaxanthin: While both participate in the xanthophyll cycle, neoxanthin’s role in abscisic acid biosynthesis sets it apart.

Propiedades

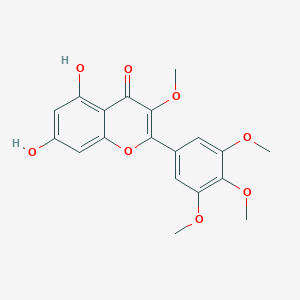

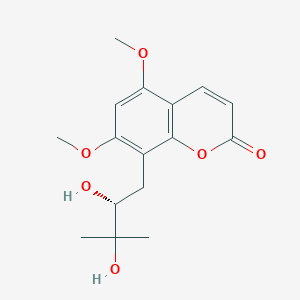

InChI |

InChI=1S/C40H56O4/c1-29(17-13-19-31(3)21-22-35-36(5,6)25-33(41)27-38(35,9)43)15-11-12-16-30(2)18-14-20-32(4)23-24-40-37(7,8)26-34(42)28-39(40,10)44-40/h11-21,23-24,33-34,41-43H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,24-23+,29-15+,30-16+,31-19+,32-20-/t22?,33-,34-,38+,39+,40-/m0/s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGYAYSRVSAJXTE-FTLOKQSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C=C=C1C(CC(CC1(C)O)O)(C)C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C=C=C1[C@](C[C@H](CC1(C)C)O)(C)O)/C=C/C=C(/C)\C=C\[C@]23[C@](O2)(C[C@H](CC3(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701318362 | |

| Record name | Neoxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14660-91-4 | |

| Record name | Neoxanthin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014660914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neoxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEOXANTHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK8M5T48AI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: [] Neoxanthin protects photosystem II (PSII) from photoinactivation and shields membrane lipids from photooxidation caused by reactive oxygen species (ROS). [] While not directly involved in xanthophyll cycles, it appears particularly effective against superoxide anions generated through the Mehler reaction, especially under abiotic stress conditions. []

ANone: [] 9′-cis-neoxanthin is considered the primary precursor for ABA biosynthesis. It undergoes oxidative cleavage by 9-cis-epoxycarotenoid dioxygenases (NCEDs) to produce xanthoxin, a key intermediate in the ABA biosynthesis pathway. [, ]

ANone: Neoxanthin has the molecular formula C40H56O4 and a molecular weight of 600.84 g/mol.

ANone: [, ] Neoxanthin exhibits characteristic absorption maxima in the visible region, typically between 410 and 480 nm, contributing to its yellow color. Its NMR spectra reveal distinct signals corresponding to its unique allenic bond and epoxy group. The 9′-cis isomer also exhibits characteristic circular dichroism (CD) properties.

ANone: [] Neoxanthin can degrade under the influence of light, heat, and oxygen. Storage in the dark at low temperatures (-20 °C or lower) under an inert atmosphere is recommended to minimize degradation.

ANone: [] Neoxanthin is soluble in organic solvents like acetone, chloroform, and ethanol, but less soluble in water. It's generally compatible with materials commonly used for carotenoid extraction and analysis.

ANone: [] Yes, force-field calculations have been used to study neoxanthin conformations in solution. These studies provide insights into the structural flexibility of the molecule, which is relevant to its binding interactions and biological activity.

ANone: [] The presence of the 5,6-monoepoxide and allenic bond in neoxanthin appears crucial for its antiproliferative activity against human prostate cancer cells. Other structural features, like the number and position of hydroxyl groups, may also influence its activity. []

ANone: [, ] Encapsulation in liposomes, nanoparticles, or emulsions are potential approaches to improve neoxanthin's stability, solubility, and bioavailability. These formulations can protect the molecule from degradation and enhance its delivery to target sites.

ANone: While neoxanthin is a naturally occurring compound, standard laboratory safety protocols should be followed when handling and disposing of it. Refer to relevant safety data sheets and local regulations for specific guidelines.

ANone: [, ] Studies suggest that the bioavailability of dietary neoxanthin in humans is relatively low. [] It is partially converted to neochrome stereoisomers in the gastrointestinal tract, but plasma levels of both neoxanthin and neochrome remain low even after consuming neoxanthin-rich diets. []

ANone: [, , ] In vitro studies demonstrate that neoxanthin inhibits the proliferation of various human cancer cell lines, including prostate, buccal pouch, and fibroblast cells. [, , ] These effects are attributed to its ability to induce apoptosis and/or cytostasis. [, , ]

ANone: [] Yes, neoxanthin exhibits chemopreventive effects in a hamster buccal pouch carcinogenesis model. [] It inhibits tumor formation induced by chemical carcinogens, likely by suppressing both the initiation and promotion stages of carcinogenesis. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

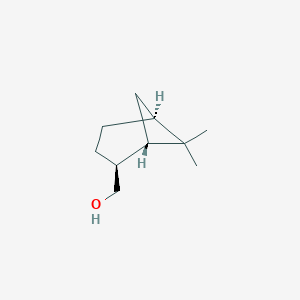

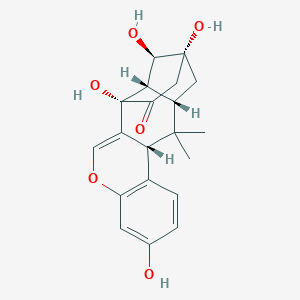

![1'-Benzyl-2-(4-methoxyphenyl)-9-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]](/img/structure/B191903.png)